(R)-2-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid
Description
Significance of Modified Amino acids in Contemporary Chemical Biology and Drug Discovery
Modified amino acids are foundational to modern chemical biology and drug discovery, providing the building blocks for creating novel proteins and peptides with tailored functions. amerigoscientific.comfrontiersin.org These alterations can range from simple changes like methylation or phosphorylation to the incorporation of non-natural side chains, each imparting unique chemical and biological properties. amerigoscientific.com Such modifications are instrumental in developing new therapeutic agents, as they can enhance the stability, bioavailability, and efficacy of peptide-based drugs. frontiersin.orgresearchgate.net For instance, the introduction of modified amino acids can render peptides resistant to enzymatic degradation, a critical factor in improving their pharmacokinetic profiles. nih.gov
Furthermore, modified amino acids are invaluable tools for probing biological processes. nih.gov By site-specifically incorporating these analogs into proteins, researchers can investigate protein structure, function, and interactions with a high degree of precision. nih.govacs.org This has led to significant breakthroughs in understanding complex biological systems and in identifying new targets for drug development. researchgate.net
Overview of D-Amino Acids and Their Unique Contributions to Peptide Science
While proteins in most organisms are composed of L-amino acids, their mirror images, D-amino acids, offer distinct advantages in peptide science. psu.edu The incorporation of D-amino acids into peptides can dramatically increase their stability against proteases, which are enzymes that typically degrade L-amino acid-based peptides. nih.govlifetein.comlifetein.com.cn This enhanced stability is a key reason for their use in designing therapeutic peptides with longer half-lives in the body. lifetein.comjpt.com
Historical Context and Evolution of Fluorinated Phenylalanine Derivatives in Research
The introduction of fluorine into organic molecules, particularly amino acids, has a rich history in medicinal chemistry. fu-berlin.de Fluorine's unique properties, including its small size and high electronegativity, allow it to modulate the physicochemical characteristics of a molecule without significantly altering its shape. nih.gov The replacement of hydrogen with fluorine in the side chain of phenylalanine to create fluorinated phenylalanine derivatives has been a particularly fruitful area of research. nih.gov
Early studies focused on understanding how fluorination affects the properties of amino acids and the peptides that contain them. fu-berlin.de It was discovered that fluorination can enhance thermal and chemical stability, increase hydrophobicity, and influence the conformation of peptide backbones. canterbury.ac.nznih.gov Over time, the application of fluorinated phenylalanine derivatives has expanded significantly, with their use in probing protein structure and function through 19F NMR spectroscopy, improving the metabolic stability of peptide drugs, and enhancing binding affinity to biological targets. nih.govacs.org
Rationale for Focusing on Boc-D-Phe(4-F)-OH in Academic Research
Boc-D-Phe(4-F)-OH, or N-tert-butoxycarbonyl-4-fluoro-D-phenylalanine, combines the beneficial properties of a D-amino acid, a fluorine substituent, and a Boc protecting group, making it a highly valuable tool in academic and industrial research. The D-configuration provides enzymatic stability, while the 4-fluoro substitution on the phenyl ring can enhance binding interactions and serve as a sensitive probe for NMR studies. mdpi.comnih.gov The Boc (tert-butoxycarbonyl) group is a widely used protecting group in peptide synthesis, allowing for the controlled and sequential addition of amino acids to a growing peptide chain.
This specific combination of features makes Boc-D-Phe(4-F)-OH a versatile building block for creating peptides with improved therapeutic potential and for conducting detailed biochemical and biophysical studies. Its use allows researchers to systematically investigate the effects of both stereochemistry and fluorination on peptide structure, stability, and activity.
Table 1: Chemical Properties of Boc-D-Phe(4-F)-OH
| Property | Value |
| CAS Number | 57292-45-2 p3bio.compeptide.com |
| Molecular Formula | C₁₄H₁₈FNO₄ sigmaaldrich.comnih.gov |
| Molecular Weight | 283.30 g/mol sigmaaldrich.com |
| Melting Point | 83-86 °C sigmaaldrich.com |
| Appearance | White to off-white powder |
| Solubility | Soluble in common organic solvents like DCM, DMF, and NMP. peptide.com |
Table 2: Key Research Findings Involving Boc-D-Phe(4-F)-OH and Related Compounds
| Research Area | Key Finding | Reference |
| Peptide Stability | Incorporation of D-amino acids significantly enhances resistance to proteolytic degradation. | nih.govlifetein.comlifetein.com.cn |
| Peptide Conformation | Fluorination can control the conformation of peptide bonds and influence secondary structure. | canterbury.ac.nznih.gov |
| Drug Discovery | Modified amino acids are crucial for developing peptide-based therapeutics with improved pharmacokinetics. | frontiersin.orgjpt.com |
| 19F NMR Spectroscopy | Fluorinated amino acids serve as sensitive reporters for studying protein structure and dynamics. | acs.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-(4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXSXRAUMLKRRL-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370334 | |
| Record name | BOC-D-4-Fluorophe | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57292-45-2 | |
| Record name | (2R)-2-(tert-Butoxycarbonylamino)-3-(4-fluorophenyl)propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57292-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BOC-D-4-Fluorophe | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 57292-45-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Boc D Phe 4 F Oh and Its Derivatives
Established Synthetic Pathways for Boc-Protected Fluoro-D-Phenylalanine
The synthesis of Boc-protected fluoro-D-phenylalanine can be achieved through well-established methods in peptide chemistry. These methods are broadly categorized into solid-phase and solution-phase synthesis, each with its own set of advantages and applications.
Boc-Solid-Phase Peptide Synthesis (SPPS) Applications
Boc-D-Phe(4-F)-OH is a crucial building block in Boc solid-phase peptide synthesis (SPPS). chemimpex.comsigmaaldrich.com In this methodology, the C-terminal amino acid is anchored to a solid support, such as a resin, and the peptide chain is elongated by the sequential addition of N-terminally protected amino acids. The tert-butyloxycarbonyl (Boc) protecting group is instrumental in this process as it is stable to most bases and nucleophiles, preventing unwanted side reactions during the coupling steps. spectrumchemical.com
The general cycle for incorporating Boc-D-Phe(4-F)-OH into a peptide sequence using SPPS involves:
Deprotection: The N-terminal Boc group of the resin-bound peptide is removed, typically using a strong acid like trifluoroacetic acid (TFA). masterorganicchemistry.com
Neutralization: The resulting ammonium (B1175870) salt is neutralized with a base.
Coupling: The free amino group of the resin-bound peptide is then coupled with the carboxyl group of the incoming Boc-D-Phe(4-F)-OH. This reaction is facilitated by a coupling agent. peptide.com
Washing: Excess reagents and byproducts are removed by washing the resin.
This iterative process allows for the efficient synthesis of peptides containing the 4-fluoro-D-phenylalanine residue. The use of Boc-protected amino acids is a classic approach in SPPS, valued for its simplicity and high yields. nih.gov
Solution-Phase Synthesis Approaches
Solution-phase synthesis offers an alternative to SPPS and is particularly useful for large-scale synthesis or for peptides that are difficult to assemble on a solid support. nih.gov In this approach, all reactions are carried out in a suitable solvent, and the intermediates are isolated and purified after each step. The synthesis of a dipeptide containing Boc-D-Phe(4-F)-OH would typically involve the coupling of Boc-D-Phe(4-F)-OH with another amino acid ester.
The formation of the peptide bond between two amino acids requires the activation of the carboxylic acid group of one amino acid to facilitate its reaction with the amino group of the other. uniurb.it Several coupling reagents and strategies are employed to achieve this efficiently while minimizing side reactions, particularly racemization. bachem.com
Common coupling reagents used in solution-phase synthesis include:
Carbodiimides:
Dicyclohexylcarbodiimide (B1669883) (DCC): A widely used coupling reagent that activates the carboxylic acid. peptide.com To suppress racemization, it is often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). bachem.compeptide.com The byproduct, dicyclohexylurea (DCU), is largely insoluble in many organic solvents, which can simplify purification. peptide.com
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI or EDC): This carbodiimide (B86325) is water-soluble, as is its urea (B33335) byproduct, making it easily removable by aqueous extraction. peptide.com It is also commonly used with HOBt to minimize racemization.
Phosphonium (B103445) and Aminium/Uronium Salts:
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP): A highly effective coupling reagent, particularly for sterically hindered amino acids. peptide.com
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU): These are efficient coupling reagents that lead to rapid reactions with low levels of racemization, especially when HOBt is added. peptide.com
O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU): Known for its high reactivity and ability to reduce epimerization during coupling. bachem.compeptide.com
The choice of coupling reagent and strategy depends on factors such as the specific amino acids being coupled, the solvent system, and the desired scale of the reaction.
Table 1: Common Coupling Reagents in Peptide Synthesis
| Coupling Reagent | Abbreviation | Additive (Typical) | Key Features |
| Dicyclohexylcarbodiimide | DCC | HOBt | Insoluble urea byproduct simplifies purification in solution phase. peptide.com |
| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride | EDCI, EDC | HOBt | Water-soluble reagent and byproduct, easy removal by extraction. peptide.com |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | - | Effective for sterically hindered couplings. peptide.com |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | HOBt | Fast reaction times and low racemization. peptide.com |
| O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate | HATU | - | Highly reactive, minimizes epimerization. bachem.compeptide.com |
Protecting groups are essential in peptide synthesis to prevent unwanted reactions at the N-terminus and at reactive side chains. masterorganicchemistry.com The Boc group is a widely used protecting group for the α-amino function. spectrumchemical.com
The key steps in protecting group manipulation for a typical solution-phase synthesis involving Boc-D-Phe(4-F)-OH are:
Protection: The amino group of D-p-fluorophenylalanine is protected with a Boc group, typically by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base.
Coupling: The resulting Boc-D-Phe(4-F)-OH is then coupled to another amino acid (with its carboxyl group typically protected as an ester).
Deprotection: After the coupling reaction, the Boc group is removed to allow for further chain elongation or to yield the final dipeptide. The removal of the Boc group is commonly achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA). masterorganicchemistry.com The byproducts of this deprotection are volatile (isobutylene and carbon dioxide), which simplifies their removal.
The choice of protecting groups for other functional groups in the peptide must be "orthogonal" to the Boc group, meaning they can be removed under different conditions. masterorganicchemistry.com For instance, a benzyl (B1604629) ester protecting the C-terminus can be removed by hydrogenation, a condition to which the Boc group is stable.
Coupling Reagents and Strategies (e.g., DCC/HOBt, EDCI/HOBt, PyBOP)
Stereoselective Synthesis of Boc-D-Phe(4-F)-OH
The biological activity of peptides is highly dependent on the stereochemistry of their constituent amino acids. Therefore, the stereoselective synthesis of Boc-D-Phe(4-F)-OH is crucial to ensure that only the desired D-enantiomer is obtained.
Chiral Pool Approaches Utilizing D-Amino Acid Precursors
A common and efficient strategy for obtaining enantiomerically pure compounds is the "chiral pool" approach. chimia.chbaranlab.org This method utilizes readily available chiral molecules from nature as starting materials. chimia.chresearchgate.net For the synthesis of D-amino acids, the chiral pool offers a variety of D-amino acid precursors. nih.govd-aminoacids.com
In the context of Boc-D-Phe(4-F)-OH, a chiral pool synthesis would typically start with a commercially available, enantiomerically pure D-amino acid. For example, D-phenylalanine itself can serve as a starting material. nih.gov The synthesis would then involve the introduction of the fluorine atom at the para position of the phenyl ring, followed by the protection of the amino group with the Boc moiety.
Alternatively, other D-amino acid precursors can be chemically modified to yield the desired product. The key advantage of this approach is that the stereochemistry at the α-carbon is already established in the starting material, thus avoiding the need for a chiral resolution step or an asymmetric synthesis, which can often be complex and less efficient.
Asymmetric Catalysis in the Synthesis of Related Chiral Building Blocks
The creation of the chiral center in phenylalanine derivatives is a pivotal step in their synthesis. Asymmetric catalysis offers an efficient means to achieve high enantioselectivity, ensuring the production of the desired D-enantiomer. wiley.com Key among these methods are asymmetric hydrogenation and proline-catalyzed asymmetric α-hydroxylation, which are instrumental in preparing chiral intermediates for fluorinated phenylalanines.
Asymmetric Hydrogenation
Asymmetric hydrogenation is a powerful technique for establishing the stereochemistry of amino acid precursors. acs.org This method typically involves the hydrogenation of an α-enamide or a related prochiral olefin using a chiral transition-metal catalyst. For instance, rhodium complexes with chiral phosphine (B1218219) ligands, such as DuPHOS, have demonstrated high efficacy in the enantioselective hydrogenation of α-enamides, yielding N-protected amino acids with excellent enantiomeric excesses (ee). psu.edu
One notable application involves the synthesis of a substituted D-phenylalanine derivative where an N-acetyl dehydroamino-acid is hydrogenated. acs.org The catalyst, [((R,R)-Ethyl-DuPhos)Rh(COD)]BF4, facilitated the reaction with high enantiomeric excess, highlighting the method's utility for large-scale production. acs.org Similarly, the synthesis of 3-bromo-4-fluoro-(S)-Phe has been achieved through the transition-metal-catalyzed asymmetric hydrogenation of an α-amidocinnamic acid derivative using the ferrocene-based ligand Me-BoPhoz, resulting in a 94% ee. beilstein-journals.orgnih.gov
The choice of protecting group on the nitrogen atom, such as N-acetyl or N-Boc, and the specific chiral ligand are crucial for achieving high enantioselectivity. psu.edu The DuPHOS-Rh catalysts, for example, are effective for a variety of N-protected α-enamides, including N-acetyl, N-benzoyl, N-Cbz, and N-Boc derivatives. psu.edu
Table 1: Examples of Asymmetric Hydrogenation for Phenylalanine Derivative Synthesis
| Substrate | Catalyst/Ligand | Product | Enantiomeric Excess (ee) | Reference |
| N-acetyl dehydroamino-acid | [((R,R)-Ethyl-DuPhos)Rh(COD)]BF4 | N-BOC D-phenylalanine derivative | High | acs.org |
| α-amidocinnamic acid derivative | Me-BoPhoz | N-acetyl-3-bromo-4-fluoro-ʟ-phenylalanine | 94% | beilstein-journals.orgnih.gov |
| α-enamides with various N-protecting groups | DuPHOS-Rh catalysts | N-protected phenylalanine derivatives | High | psu.edu |
Proline-Catalyzed Asymmetric α-Hydroxylation
Organocatalysis, particularly using natural amino acids like proline, has emerged as a valuable tool for asymmetric synthesis. bohrium.com Proline-catalyzed asymmetric α-hydroxylation of aldehydes provides a direct route to α-hydroxy aldehydes, which are versatile chiral building blocks. researchgate.netd-nb.info This reaction proceeds through an enamine intermediate formed between the aldehyde and proline, which then reacts with an electrophilic oxygen source, such as nitrosobenzene, to introduce a hydroxyl group with high stereocontrol. d-nb.info
The stereochemical outcome of this reaction is governed by the chirality of the proline catalyst (D- or L-proline) and any pre-existing chiral centers in the aldehyde substrate. d-nb.info This dual stereocontrol makes the method highly versatile for synthesizing complex molecules. d-nb.info Aldehydes derived from amino acids like phenylalanine are suitable substrates for this transformation. researchgate.netd-nb.info The resulting α-hydroxy aldehydes can be further elaborated into the desired amino acid derivatives. For example, a proline-catalyzed α-hydroxylation of an aldehyde derived from D-phenylalanine is a key step in the diastereoselective synthesis of various bioactive compounds. colab.ws
Synthesis of Analogues and Modified Derivatives of Boc-D-Phe(4-F)-OH
The synthesis of analogues of Boc-D-Phe(4-F)-OH with different halogen substitutions or other functional groups on the aromatic ring is of significant interest for structure-activity relationship studies and the development of novel therapeutic agents. Furthermore, the incorporation of these modified amino acids into peptides is a crucial step in creating new bioactive molecules.
Synthesis of Halogenated Phenylalanine Derivatives (e.g., Boc-D-Phe(4-I)-OH, Boc-D-Phe(4-Cl)-OH, Boc-D-Phe(3-F)-OH, Boc-3,4-difluoro-D-phenylalanine)
Various methods have been developed for the synthesis of halogenated phenylalanine derivatives. The introduction of different halogens (I, Cl, Br) or multiple fluorine atoms allows for the fine-tuning of the electronic and steric properties of the amino acid.
Boc-D-Phe(4-I)-OH : This iodinated derivative is a valuable building block for introducing a heavy atom or for further functionalization via cross-coupling reactions. cymitquimica.com Its synthesis can be achieved from 4-iodo-D-phenylalanine by protecting the amino group with a Boc group. cymitquimica.com
Boc-D-Phe(4-Cl)-OH : The chloro-analogue is synthesized by introducing the tert-butyloxycarbonyl (Boc) protecting group onto the amino group of 4-chloro-D-phenylalanine. This compound is a key component in the synthesis of various peptides, including the gonadotropin-releasing hormone antagonist degarelix. google.com
Boc-D-Phe(3-F)-OH : The synthesis of this meta-fluorinated analogue follows similar principles of Boc protection of the corresponding 3-fluoro-D-phenylalanine. ambeed.com
Boc-3,4-difluoro-D-phenylalanine : The presence of two fluorine atoms can significantly alter the properties of the resulting peptides. myskinrecipes.com The synthesis of this difluorinated derivative is crucial for creating peptides with enhanced stability and bioavailability. myskinrecipes.com Another related compound, 3-azide-4-fluoro-L-phenylalanine, has been synthesized asymmetrically via Schöllkopf's alkylation. tandfonline.com
Boc-3,4-dichloro-D-phenylalanine : This derivative is used in peptide synthesis to create bioactive peptides with potential applications in oncology and neurology due to the enhanced stability and solubility conferred by the dichloro substitutions. chemimpex.com
Table 2: Halogenated Phenylalanine Derivatives
| Compound Name | Key Synthetic Feature | Reference |
| Boc-D-Phe(4-I)-OH | Boc protection of 4-iodo-D-phenylalanine. | cymitquimica.com |
| Boc-D-Phe(4-Cl)-OH | Boc protection of 4-chloro-D-phenylalanine. | |
| Boc-D-Phe(3-F)-OH | Boc protection of 3-fluoro-D-phenylalanine. | ambeed.com |
| Boc-3,4-difluoro-D-phenylalanine | Used for creating peptides with enhanced stability. | myskinrecipes.com |
| Boc-3,4-dichloro-D-phenylalanine | Used to enhance stability and solubility of bioactive peptides. | chemimpex.com |
Incorporation of Other Aromatic Substitutions (e.g., Boc-D-Phe(4-CN)-OH)
Beyond halogenation, other functional groups can be introduced onto the phenyl ring to modulate the properties of the amino acid.
Boc-D-Phe(4-CN)-OH : The 4-cyano derivative is a useful building block in solid-phase peptide synthesis. scientificlabs.comsigmaaldrich.comscientificlabs.com The cyano group can alter the polarity and electronic properties of the amino acid side chain.
Synthesis of Dipeptide and Oligopeptide Conjugates Incorporating Boc-D-Phe(4-F)-OH
The ultimate utility of Boc-D-Phe(4-F)-OH and its analogues lies in their incorporation into peptides. Standard peptide coupling methodologies, both in solution and on solid phase, are employed for this purpose. The Boc protecting group is stable under coupling conditions and can be selectively removed to allow for chain elongation.
For example, the synthesis of dipeptides such as Boc-Phe-Phe derivatives has been accomplished using coupling agents like dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). mdpi.com The synthesis of more complex oligopeptides often utilizes solid-phase peptide synthesis (SPPS), where the Boc-protected amino acid is coupled to a resin-bound peptide chain. semmelweis.huresearchgate.net The Boc strategy in SPPS is well-established and allows for the efficient assembly of peptide sequences. researchgate.net For instance, oligopeptide conjugates have been synthesized using Boc-protected amino acids as building blocks in a stepwise manner on a solid support. semmelweis.hu
The synthesis of conjugates can also involve the attachment of peptides to other molecules, such as dendrimers, to create novel materials with specific biological activities. mdpi.com In one study, short oligopeptides were conjugated to a polyamidoamine dendrimer using Fmoc-protected amino acids, demonstrating the versatility of these building blocks in creating complex architectures. mdpi.com
Self-Assembled Supramolecular Structures
The incorporation of fluorine into peptide backbones significantly influences their self-assembly properties, often enhancing the formation of ordered supramolecular structures such as hydrogels and organogels. The compound Boc-D-Phe(4-F)-OH and its derivatives are prime examples of how subtle changes in molecular structure, like the addition of a fluorine atom, can modify the propensity for self-assembly and the mechanical characteristics of the resulting architectures. Current time information in Bangalore, IN.
Aromatic amino acids and small peptides are excellent gelators due to their capacity to form non-covalent interactions, including π-π stacking and hydrogen bonds, which drive the self-assembly process. scielo.org.mx The introduction of fluorine to the phenyl ring of phenylalanine can augment these interactions. Research comparing Boc-D-Phe-L-Oxd-OH (F0), Boc-D-F1Phe-L-Oxd-OH (F1), and Boc-D-F2Phe-L-Oxd-OH (F2) has shown a clear trend: the tendency to form structured materials and the mechanical strength of these materials increase with the number of fluorine atoms. researchgate.net This is attributed to the unique properties of fluorine, which can participate in halogen bonds and alter the electronic nature of the aromatic ring, thereby strengthening intermolecular interactions. scielo.org.mxresearchgate.net
The N-terminal Boc protecting group also plays a critical role. While Fmoc-protected phenylalanine derivatives are well-known hydrogelators, the Boc group similarly enables self-assembly. jk-sci.comrsc.org For instance, Boc-Phe-Phe can self-assemble into distinct nanostructures like nanospheres or nanotubes depending on the solvent system used. nih.govresearchgate.net The self-assembly of these N-capped dipeptides is often driven by a combination of π–π stacking and hydrogen bonding, where a change in solvent can alter the dominant interactions and thus the resulting morphology. rsc.org In the case of Boc-D-Phe(4-F)-OH derivatives, the interplay between the Boc group, the peptide backbone, and the fluorinated aromatic side-chain dictates the formation and properties of the resulting supramolecular structures. Current time information in Bangalore, IN.researchgate.net
The formation of these materials can be triggered by various methods, including changes in pH, solvent switching (e.g., from ethanol (B145695) or 2-propanol to water), or the addition of ions like calcium. researchgate.netpeptide.com The resulting materials, such as hydrogels, are of significant interest for applications in fields like controlled-release drug delivery, owing to their biocompatibility and tunable mechanical properties. scielo.org.mxacs.org
Table 1: Influence of Fluorination on Gelation Properties of Boc-D-Phe Derivatives
| Compound | Number of Fluorine Atoms | Gelation Tendency | Resulting Material Strength |
| Boc-D-Phe-L-Oxd-OH (F0) | 0 | Standard | Standard |
| Boc-D-F1Phe-L-Oxd-OH (F1) | 1 | Increased | Stronger |
| Boc-D-F2Phe-L-Oxd-OH (F2) | 2 | Highest | Strongest |
| This table is based on findings from a comparative study of fluorinated pseudopeptides, indicating a general trend. researchgate.net |
Control and Analysis of Stereochemical Purity in Synthesis
Epimerization and Racemization Prevention Strategies
Maintaining the stereochemical integrity of chiral amino acids during peptide synthesis is paramount, as epimerization can lead to diastereomeric impurities that are difficult to separate and can alter the biological activity of the final peptide. mdpi.com The synthesis of peptides containing Boc-D-Phe(4-F)-OH requires careful control to prevent racemization at the α-carbon.
Several factors can induce epimerization, with the most common mechanism involving the formation of an oxazol-5(4H)-one intermediate during the carboxyl group activation step. peptide.commdpi.com This intermediate can easily lose proton chirality at the α-carbon, leading to racemization. mdpi.com Key strategies to suppress this side reaction include:
Protecting Group Selection : The N-terminal protecting group is crucial. Urethane-based protecting groups like tert-butoxycarbonyl (Boc) and fluorenylmethoxycarbonyl (Fmoc) are known to significantly suppress racemization compared to other N-acyl groups because the lone pair on the urethane (B1682113) nitrogen is less available to participate in oxazolone (B7731731) formation. scielo.org.mxnih.gov The use of the Boc group is a primary strategy to minimize epimerization during the coupling of the amino acid. scielo.org.mx
Coupling Reagents and Additives : The choice of coupling reagent and the use of additives are critical.
Additives : The addition of reagents like 1-hydroxybenzotriazole (HOBt), 6-Cl-HOBt, or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to carbodiimide-mediated couplings (e.g., with DCC or DIC) is a standard method to suppress racemization. rsc.orgpeptide.com These additives react with the activated amino acid to form an active ester that is less prone to racemization than the O-acylisourea intermediate.
Reagents : Certain coupling reagents are inherently less likely to cause racemization. For instance, phosphonium salts (e.g., PyBOP®) and aminium/uronium salts (e.g., HATU) are often used. nih.gov Racemization-free synthesis of phenylalanine derivatives has been achieved using reagents like T3P® and PyBOP®. nih.gov The use of copper(II) chloride (CuCl₂) as an additive has also been shown to mitigate racemization in certain mixed anhydride (B1165640) type peptide couplings. peptide.comd-nb.info
Reaction Conditions : Controlling the reaction conditions is essential.
Base : The presence and strength of the base can significantly influence the rate of racemization. Overly basic conditions can promote the abstraction of the α-proton. mdpi.com The choice of a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIEA) is common, but its concentration must be carefully controlled. peptide.com
Solvent and Temperature : The choice of solvent can impact reaction rates and solubility, indirectly affecting epimerization. Performing couplings at lower temperatures (e.g., 0 °C) can also help to minimize this side reaction. scielo.org.mx
By implementing a combination of these strategies—using the Boc protecting group, selecting appropriate coupling reagents and additives like HOBt, and carefully controlling the base, temperature, and other reaction conditions—the stereochemical purity of Boc-D-Phe(4-F)-OH can be preserved during its incorporation into peptide chains.
Table 2: Strategies for Preventing Epimerization in Peptide Synthesis
| Strategy | Method | Rationale |
| Protecting Group | Use of Nα-Boc protection | The urethane structure of the Boc group reduces the propensity for oxazolone formation, which is the primary pathway for racemization. scielo.org.mxnih.gov |
| Coupling Additives | Addition of HOBt or HOAt | Forms active esters that are more stable and less prone to racemization than carbodiimide-activated intermediates. peptide.com |
| Coupling Reagents | Use of phosphonium (PyBOP®) or aminium (HATU) reagents | These reagents can provide efficient coupling with a lower risk of racemization compared to some other methods. scielo.org.mxnih.gov |
| Reaction Control | Careful selection of base (e.g., DIEA), low temperature (0°C) | Minimizes base-catalyzed proton abstraction from the α-carbon and slows the rate of epimerization. scielo.org.mxpeptide.com |
| Additives | Use of CuCl₂ in specific coupling methods | Can suppress racemization pathways in certain coupling reactions, such as those involving mixed anhydrides. peptide.comd-nb.info |
Analytical Methods for Enantiomeric Excess Determination (e.g., LCMS, ¹⁹F-NMR of Mosher amides)
Verifying the enantiomeric purity of Boc-D-Phe(4-F)-OH and its derivatives is a critical quality control step. Several analytical techniques are employed to determine the enantiomeric excess (ee).
Liquid Chromatography (LC/LCMS) : High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used method for separating enantiomers. nih.govbeilstein-journals.org For fluorinated phenylalanine derivatives, polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) and Cinchona alkaloid-based CSPs have proven effective. mdpi.comnih.gov The separation is based on the differential transient diastereomeric interactions between the enantiomers and the chiral selector of the CSP. The separated enantiomers are detected, typically by UV absorbance, and the ratio of their peak areas is used to calculate the enantiomeric excess. beilstein-journals.org Coupling HPLC with mass spectrometry (LC-MS) provides additional structural confirmation and can enhance sensitivity and selectivity, which is particularly useful for analyzing complex mixtures. mdpi.comunife.it The purity of compounds like Boc-4-fluoro-D-phenylalanine is often reported as ≥99% by chiral HPLC. jk-sci.comchemimpex.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is another essential tool for determining enantiomeric purity, typically by converting the enantiomers into diastereomers with a chiral derivatizing agent (CDA).
Mosher's Amides : A classic method involves reacting the chiral amine (after deprotection of the Boc group) or amino acid with an enantiomerically pure chiral reagent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, or its acid chloride. researchgate.netbrussels-scientific.com This reaction forms diastereomeric amides. Since diastereomers have different physical properties, their corresponding nuclei will exhibit distinct chemical shifts in the NMR spectrum. brussels-scientific.com By integrating the signals of the diastereomers, their ratio and thus the ee of the original amine can be determined.
¹⁹F-NMR : For fluorinated compounds like Boc-D-Phe(4-F)-OH, ¹⁹F-NMR offers a distinct advantage. The fluorine atom provides a sensitive and simple NMR probe with a wide chemical shift range and no background signals. acs.orgmit.edu When a fluorinated chiral molecule is derivatized with a chiral agent (like Mosher's acid, which also contains fluorine in its CF₃ group), the fluorine signals of the resulting diastereomers will be chemically non-equivalent. nih.gov The ¹⁹F nucleus on the phenyl ring of the Phe(4-F) moiety itself can also be used as a probe. The difference in the chemical environment of the diastereomers leads to separate ¹⁹F signals, allowing for precise quantification of the enantiomeric excess. nih.govacs.org
Table 3: Analytical Methods for Enantiomeric Excess (ee) Determination
| Method | Principle | Application to Boc-D-Phe(4-F)-OH |
| Chiral LCMS | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP) leads to separation. MS provides mass detection. | Separation of D- and L-enantiomers on a suitable chiral column (e.g., polysaccharide-based) allows for direct quantification of ee. mdpi.comnih.gov |
| ¹H-NMR with CDA | Conversion of enantiomers into diastereomers (e.g., Mosher amides) which exhibit distinct proton signals in the ¹H-NMR spectrum. | After derivatization, integration of well-resolved diastereotopic proton signals provides the enantiomeric ratio. researchgate.netbrussels-scientific.com |
| ¹⁹F-NMR with CDA | Diastereomers formed with a fluorinated or non-fluorinated CDA will show distinct signals for the fluorine atoms (either on the CDA or the analyte). | The fluorine atom on the phenyl ring of Phe(4-F) acts as a sensitive probe, providing clear, separate signals for each diastereomer for accurate ee determination. nih.govacs.org |
Advanced Spectroscopic and Computational Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is a powerful tool for determining the structure and purity of organic molecules. For Boc-D-Phe(4-F)-OH, both 1D and 2D NMR experiments are employed to confirm its identity and assess its integrity.
¹H and ¹³C NMR for Assignment and Conformational Analysis
Typical ¹H NMR signals for Boc-D-Phe(4-F)-OH would include:
A singlet for the nine equivalent protons of the tert-butyl group of the Boc moiety, typically around δ 1.4 ppm.
Signals for the α-proton (CH) and β-protons (CH₂) of the phenylalanine residue. The α-proton's chemical shift is sensitive to the amino acid's environment and conformation.
Aromatic protons on the fluorophenyl ring, which would exhibit complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings.
The N-H proton of the Boc group, which may appear as a broad singlet, often exchangeable with deuterium.
¹³C NMR provides complementary information, with distinct signals for the carbonyl carbons of the Boc group and the carboxylic acid, the α-carbon, the β-carbon, and the carbons of the fluorophenyl ring. The carbon directly bonded to fluorine (C4) would show a large ¹³C-¹⁹F coupling constant, and other aromatic carbons would also exhibit smaller couplings.
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for Boc-D-Phe(4-F)-OH (Illustrative)
| Proton/Carbon | Assignment | Typical Chemical Shift (ppm) | Notes |
| ¹H (Boc) | tert-butyl protons | ~1.4 | Singlet, 9H |
| ¹H (α-H) | α-proton | ~4.5 - 4.7 | Multiplet, 1H; sensitive to conformation |
| ¹H (β-H) | β-protons | ~2.9 - 3.2 | Multiplet, 2H; coupled to α-H and potentially to ring protons/fluorine |
| ¹H (Aromatic) | Phenyl protons | ~7.0 - 7.3 | Complex multiplets due to ¹H-¹H and ¹H-¹⁹F coupling |
| ¹H (N-H) | Boc N-H | ~5.0 - 5.5 | Broad singlet, exchangeable |
| ¹³C (Boc C=O) | Carbonyl carbon of Boc group | ~155-156 | |
| ¹³C (COOH) | Carboxylic acid carbon | ~175-177 | |
| ¹³C (α-C) | α-carbon | ~53-54 | |
| ¹³C (β-C) | β-carbon | ~37-38 | |
| ¹³C (Aromatic) | C1 (ipso) | ~130-135 | Shows ¹³C-¹⁹F coupling |
| ¹³C (Aromatic) | C2, C6 (ortho to F) | ~115-117 | Show ¹³C-¹⁹F coupling |
| ¹³C (Aromatic) | C3, C5 (meta to F) | ~129-131 | Show ¹³C-¹⁹F coupling |
| ¹³C (Aromatic) | C4 (para to F) | ~161-163 | Large ¹³C-¹⁹F coupling |
| ¹³C (Boc Cq) | Quaternary carbon of tert-butyl group | ~80-81 | |
| ¹³C (Boc CH₃) | Methyl carbons of tert-butyl group | ~28-29 | Singlet, 3C |
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.
Conformational analysis can be aided by examining coupling constants, particularly the dihedral angle-dependent coupling between the α-proton and β-protons (³JHα-Hβ), which can provide insights into the preferred rotameric states of the side chain.
2D NMR Techniques (COSY, NOESY, HMQC, HMBC) for Inter-Residue Interactions
Two-dimensional NMR techniques are crucial for unambiguously assigning signals and confirming connectivity.
COSY (Correlation Spectroscopy) : Identifies ¹H-¹H scalar couplings, mapping out proton-proton connectivities within spin systems. For Boc-D-Phe(4-F)-OH, COSY spectra would confirm the coupling between the α-proton and β-protons, and potentially between different β-protons if they are diastereotopic.
NOESY (Nuclear Overhauser Effect Spectroscopy) : Detects through-space proximity between protons. NOESY experiments are vital for conformational analysis, revealing which protons are close to each other in space, even if they are not directly bonded. For amino acid derivatives, NOEs can help establish the relative orientation of the side chain with respect to the backbone. nih.govpnas.orgias.ac.inuzh.chresearchgate.net
HMQC (Heteronuclear Multiple Quantum Correlation) or HSQC (Heteronuclear Single Quantum Correlation) : Correlates directly bonded ¹H and ¹³C nuclei, facilitating the assignment of ¹³C signals based on their attached protons. This is particularly useful for complex molecules with overlapping signals. nih.govupf.eduuzh.ch
NMR for Studying Hydrogen Bonding Patterns
NMR spectroscopy can provide evidence for hydrogen bonding. Exchangeable protons, such as the N-H of the Boc group and potentially the O-H of the carboxylic acid, are sensitive to their environment. If these protons are involved in hydrogen bonding, their chemical shifts typically move downfield (to higher ppm values), and their signals may exhibit temperature dependence or exchange broadening. nih.govpnas.orgucl.ac.ukresearchgate.net For Boc-D-Phe(4-F)-OH, the Boc N-H proton's chemical shift and its behavior in different solvents or at varying concentrations can indicate its participation in intra- or intermolecular hydrogen bonds. nih.govias.ac.in
Vibrational Spectroscopy Applications
Vibrational spectroscopy, including Infrared (IR) and Vibrational Circular Dichroism (VCD) spectroscopy, probes molecular vibrations, providing information about functional groups, molecular structure, and stereochemistry.
Infrared (IR) Spectroscopy for Secondary Structure and Hydrogen Bonding
IR spectroscopy is used to identify the presence of specific functional groups within Boc-D-Phe(4-F)-OH by their characteristic absorption frequencies. Key vibrational modes include:
N-H stretching : Typically observed in the region of 3300-3500 cm⁻¹ for the Boc group. bas.bglibretexts.org
C=O stretching : The carbamate (B1207046) carbonyl of the Boc group and the carboxylic acid carbonyl will show strong absorptions, generally in the range of 1690-1750 cm⁻¹. bas.bglibretexts.org The exact position and shape of these bands can be influenced by hydrogen bonding.
C-H stretching : Found in the region below 3000 cm⁻¹ for aliphatic and aromatic C-H bonds. libretexts.org
C-F stretching : The presence of fluorine introduces characteristic C-F stretching vibrations, typically in the fingerprint region, which can be useful for identification. libretexts.org
The presence and nature of hydrogen bonding can be inferred from shifts and broadening of the N-H and C=O stretching bands. For instance, involvement in hydrogen bonds often leads to a red-shift (lower frequency) and broadening of these absorption bands. bas.bgnih.govlibretexts.org
Vibrational Circular Dichroism (VCD) Spectroscopy for Conformational Preferences and Absolute Configuration
VCD spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light. It is highly sensitive to the three-dimensional structure of chiral molecules. bruker.com For Boc-D-Phe(4-F)-OH, VCD can be used to:
Determine Absolute Configuration : By comparing the experimental VCD spectrum with theoretical calculations or spectra of known enantiomers, the absolute configuration of the chiral center (D-phenylalanine) can be confirmed. bruker.com
Investigate Conformational Preferences : VCD spectra are characteristic of specific conformers and can reveal preferred orientations of the side chain and backbone. By analyzing the patterns of VCD bands, particularly those associated with the carbonyl groups and the chiral center, researchers can deduce the dominant conformations adopted by the molecule in solution. unibo.itunibo.itrsc.orgbruker.com
The combination of VCD with IR spectroscopy and computational methods (like DFT) allows for a detailed understanding of the stereochemical and conformational landscape of chiral molecules like Boc-D-Phe(4-F)-OH. unibo.itunibo.itu-psud.fr
Compound List
Boc-D-Phe(4-F)-OH
N-tert-butoxycarbonyl-D-4-fluorophenylalanine
Research Applications of Boc D Phe 4 F Oh As a Chiral Building Block
Role in Peptide Synthesis and Design
Boc-D-Phe(4-F)-OH is extensively utilized in the synthesis of peptides, which are short chains of amino acids that play vital roles in numerous biological processes. chemimpex.comchemimpex.comchemimpex.com The Boc group serves as a temporary protecting group for the amine functionality, preventing it from reacting while the carboxylic acid end of the molecule is coupled with another amino acid. This controlled, stepwise assembly is fundamental to a strategy known as solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide chemistry. sigmaaldrich.comsigmaaldrich.com
The incorporation of this unnatural D-amino acid into a peptide chain is a deliberate design choice. nih.gov Most naturally occurring peptides are composed of L-amino acids. Introducing a D-amino acid like D-phenylalanine can significantly alter the three-dimensional structure of the peptide and make it more resistant to degradation by proteases, the enzymes that break down peptides in the body. nih.gov This increased stability is a highly desirable trait for peptide-based drugs.
Development of Peptide-Based Drugs and Therapeutics
The unique properties of Boc-D-Phe(4-F)-OH make it an important component in the development of peptide-based drugs. chemimpex.comchemimpex.comchemimpex.com Peptides are attractive therapeutic candidates due to their high specificity and potency. nih.govmdpi.com However, their application can be limited by poor stability and rapid clearance in the body. sigmaaldrich.comiris-biotech.de The inclusion of Boc-D-Phe(4-F)-OH helps to address these limitations.
The fluorinated D-phenylalanine residue can enhance the metabolic stability of the resulting peptide, leading to a longer duration of action. iris-biotech.denetascientific.com This is because the D-configuration is not readily recognized by the enzymes that typically degrade peptides made of L-amino acids. nih.gov The fluorine atom can also influence how the peptide interacts with its biological target, potentially increasing its binding affinity and efficacy. chemimpex.comnetascientific.com Researchers are actively exploring the use of peptides containing this and similar modified amino acids for a range of therapeutic applications, including the development of new treatments for various diseases. chemimpex.com
Design of Peptidomimetics with Enhanced Stability and Bioactivity
Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved drug-like properties, such as enhanced stability and oral bioavailability. sigmaaldrich.comnih.gov Boc-D-Phe(4-F)-OH is a valuable building block in the design of these peptidomimetics. sigmaaldrich.com
By incorporating this unnatural amino acid, chemists can create peptide-like molecules that are more resistant to enzymatic degradation. sigmaaldrich.comunibo.it The fluorine atom can also contribute to improved binding affinity and selectivity for the target receptor or enzyme. netascientific.com The design of peptidomimetics is a key strategy in modern drug discovery, aiming to combine the therapeutic advantages of peptides with the favorable pharmacokinetic properties of small molecules. unibo.it
Incorporation into Cyclic Peptides and Peptide Conjugates
Boc-D-Phe(4-F)-OH is also utilized in the synthesis of cyclic peptides and peptide conjugates. Cyclic peptides, where the peptide chain is joined head-to-tail or through a side-chain linkage, often exhibit increased stability and conformational rigidity compared to their linear counterparts. nih.gov The incorporation of D-amino acids like 4-fluoro-D-phenylalanine can further enhance these properties. nih.gov
Peptide conjugates involve linking a peptide to another molecule, such as a small molecule drug, a radioisotope for imaging, or a polymer to improve its solubility and circulation time. The synthesis of these complex molecules often relies on the precise, controlled methods of peptide synthesis, where building blocks like Boc-D-Phe(4-F)-OH play a crucial role. nih.gov
Contributions to Drug Discovery and Medicinal Chemistry
The application of Boc-D-Phe(4-F)-OH extends broadly into drug discovery and medicinal chemistry, where the goal is to design and synthesize new therapeutic agents. chemimpex.com The unique structural features of this compound allow medicinal chemists to fine-tune the properties of drug candidates.
Enhancing Pharmacological Properties through Fluorination
The introduction of fluorine into drug molecules is a widely used strategy in medicinal chemistry to enhance their pharmacological properties. iris-biotech.debeilstein-journals.org The fluorine atom in Boc-D-Phe(4-F)-OH can significantly impact the properties of the final peptide or peptidomimetic in several ways:
Metabolic Stability: The carbon-fluorine bond is very strong, which can block metabolic pathways that would otherwise deactivate the drug. beilstein-journals.org
Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, leading to tighter binding and increased potency. netascientific.comnih.gov
Lipophilicity: Fluorination can increase the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross cell membranes. chemimpex.comnih.gov
pKa Modulation: The electron-withdrawing nature of fluorine can alter the acidity (pKa) of nearby functional groups, which can influence a drug's solubility and ionization state at physiological pH. nih.gov
These effects are leveraged by medicinal chemists to optimize the efficacy and pharmacokinetic profile of drug candidates. chemimpex.comnetascientific.com
Exploration of Novel Therapeutic Agents
By providing a means to introduce both a D-amino acid and a fluorine atom, Boc-D-Phe(4-F)-OH enables the exploration of novel chemical space in the search for new therapeutic agents. chemimpex.comnetascientific.com Researchers can systematically modify peptide sequences with this building block to study structure-activity relationships and identify new leads for drug development. The ability to create peptides and peptidomimetics with enhanced stability and tailored pharmacological properties is crucial for advancing the discovery of new medicines to treat a wide range of diseases. chemimpex.comchemimpex.com
Targeted Therapies and Drug Delivery Systems
The incorporation of Boc-D-Phe(4-F)-OH into peptide-based drug candidates is a key strategy in the development of targeted therapies. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of peptides to their biological targets. This modification is valuable in medicinal chemistry for improving the efficacy and selectivity of potential drugs. chemimpex.com The compound's structure is advantageous for creating more effective therapeutic agents with improved pharmacokinetic profiles, potentially leading to reduced side effects. chemimpex.com
Boc-D-Phe(4-F)-OH is also utilized in bioconjugation processes, which involve attaching biomolecules to drugs or imaging agents. chemimpex.com This is a crucial step in designing drug delivery systems that can specifically target diseased cells or tissues, thereby minimizing off-target effects. The stability and reactivity of the compound make it a valuable component for researchers aiming to optimize peptide sequences for enhanced therapeutic efficacy. chemimpex.com
Research has also explored the use of self-assembling peptides for drug delivery. For instance, derivatives of the dipeptide Boc-Phe-Phe have been shown to form nanostructures capable of carrying therapeutic agents. mdpi.com While not directly involving Boc-D-Phe(4-F)-OH, this research highlights the potential of related protected amino acid derivatives in creating novel drug delivery platforms. The self-assembly of a tryptophan derivative, Fmoc-Trp(Boc)-OH, into nanoparticles has been successfully used for the delivery of the anticancer drug doxorubicin, demonstrating the versatility of protected amino acids in this field. researchgate.netacs.org
Research in Neurological Disorders
In the field of neuroscience, Boc-D-Phe(4-F)-OH is employed in studies focusing on neurotransmitter systems. chemimpex.com Its structure allows it to act as a mimic of natural amino acids, aiding in the development of potential treatments for neurological disorders. chemimpex.com The identification of self-renewing neural stem cells has opened avenues for treating neurological diseases, and compounds like 4-Fluoro-Phe-OH are relevant in this area of research. chemsrc.com The structural characteristics of related compounds, such as Boc-D-β-Phe(4-F)-OH, are also considered valuable in studies related to neurological disorders. chemimpex.com
Use in Asymmetric Synthesis Beyond Peptides
The utility of Boc-D-Phe(4-F)-OH extends beyond peptide synthesis into the broader field of asymmetric synthesis, where the goal is to create specific stereoisomers of chiral molecules.
Synthesis of Complex Chiral Molecules
Boc-D-Phe(4-F)-OH serves as a fundamental building block for the synthesis of complex chiral molecules. chemimpex.com Asymmetric synthesis is a critical technique in modern organic chemistry, enabling the production of intricate molecules with high stereochemical purity, which is particularly important in the development of pharmaceuticals and agrochemicals. numberanalytics.com The principles of asymmetric synthesis often rely on the use of chiral starting materials, chiral auxiliaries, or chiral catalysts to control the stereochemical outcome of a reaction.
The synthesis of complex natural products often employs proline-catalyzed asymmetric aldol (B89426) reactions as a key step. clockss.org While not a direct application of Boc-D-Phe(4-F)-OH, this illustrates the importance of chiral building blocks in constructing complex molecular architectures. The synthesis of unusual amino acids, for example, often involves methods of asymmetric synthesis where chiral precursors are essential. renyi.hu
Development of Chiral Catalysts and Auxiliaries
Chiral auxiliaries are compounds temporarily incorporated into a synthesis to direct the stereochemical course of a reaction. While Boc-D-Phe(4-F)-OH is primarily used as a building block, the broader class of chiral amino acid derivatives is fundamental to the development of these auxiliaries. For example, oxazolidinones, which are effective chiral auxiliaries, can be synthesized from amino acids. These auxiliaries are instrumental in stereoselective reactions such as aldol reactions and alkylations. renyi.hu
The development of chiral Lewis acid catalysts is another area where derivatives of amino acids are employed. These catalysts, often incorporating chiral ligands, can facilitate reactions with high enantioselectivity. iranchembook.ir The design and synthesis of these catalysts are crucial for advancing the field of asymmetric synthesis.
Applications in Material Science and Supramolecular Chemistry
The ability of certain peptide derivatives to self-assemble into ordered nanostructures has led to their application in material science and supramolecular chemistry.
Self-Assembly of Peptides and Derivatives for Functional Materials
Peptides containing the diphenylalanine (Phe-Phe) motif, including N-terminally protected derivatives like Boc-Phe-Phe, are known to self-assemble into a variety of well-ordered nanostructures such as nanotubes, nanowires, and nanospheres. mdpi.comrsc.orgrsc.org These self-assembly processes are driven by noncovalent interactions, including hydrogen bonding and π-π stacking between the aromatic rings. acs.orgnih.gov
The resulting materials can exhibit interesting properties, such as piezoelectricity, making them suitable for applications in bio-inspired electronics. rsc.org The morphology of these self-assembled structures can often be controlled by adjusting factors like the solvent system or pH. mdpi.comrsc.org For example, a study on backbone homologues of Boc-protected diphenylalanine demonstrated that β and γ peptide analogues form distinct nanofibers that undergo morphological changes in response to pH, suggesting potential applications in pH-sensitive materials and controlled drug release systems. rsc.org The integration of these peptide nanostructures with other materials, such as carbon nanotubes, can lead to the formation of unique hierarchical assemblies with potential uses in tissue engineering and neuronal interfacing. rsc.org
Development of Supramolecular Gels and Nanostructures
The chiral building block Boc-D-Phe(4-F)-OH and its derivatives are utilized in materials science for the bottom-up fabrication of ordered supramolecular structures. The process of molecular self-association, driven by non-covalent interactions, allows simple building blocks to organize into complex assemblies like gels and nanostructures. chemimpex.comrsc.org The incorporation of a fluorine atom onto the phenyl ring of phenylalanine is a strategic design choice to modulate these interactions and enhance the material properties of the resulting assemblies. mdpi.com
Research has systematically investigated the influence of fluorination on the gelation ability of low-molecular-weight (LMW) gelators. mdpi.com In one study, the properties of a gelator containing 4-fluorophenylalanine, Boc-D-F₁Phe-L-Oxd-OH, were compared to its non-fluorinated counterpart, Boc-D-Phe-L-Oxd-OH. mdpi.com The findings indicated that the presence of even a single fluorine atom significantly improves the gelator's performance. The fluorinated compound demonstrated an increased tendency to form structured materials, resulting in mechanically stronger and more transparent gels. mdpi.com This enhancement is attributed to the unique electronic properties of fluorine, which can participate in additional stabilizing interactions within the self-assembled fibrillar network that entraps the solvent. mdpi.com
The study of dipeptide derivatives further supports the role of halogenation in controlling hierarchical assembly. A study involving the heterochiral dipeptide d-(4-F)-Phe-l-Phe showed its ability to self-organize into a supramolecular hydrogel. acs.org The self-assembly is triggered by the formation of salt bridges between the zwitterionic termini of the peptides. acs.org The resulting materials from these aromatic peptide building blocks can form various nanostructures, including tubes, spheres, and fibrous networks. rsc.org
Table 1: Comparison of Fluorinated and Non-Fluorinated Phenylalanine-Based Gelators
| Compound/Derivative | Key Research Finding | Reference |
|---|---|---|
| Boc-D-F₁Phe-L-Oxd-OH | Shows an increased tendency to form structured materials, resulting in stronger and more transparent gels compared to the non-fluorinated version. | mdpi.com |
| d-(4-F)-Phe-l-Phe | A heterochiral dipeptide that self-assembles into a supramolecular hydrogel with a minimum gelling concentration (mgc) of 2.0 mg/mL. | acs.org |
| H-(p-fluoro-Phe)-(p-fluoro-Phe)-OH | A diphenylalanine derivative noted for its ability to self-assemble into tubular nanostructures. | rsc.org |
Research in Protein Interactions and Enzyme Studies
Boc-D-Phe(4-F)-OH serves as a crucial building block in the synthesis of peptidomimetics designed to study and interfere with biological processes, such as protein-protein interactions (PPIs) and enzyme activity. sigmaaldrich.com The introduction of unnatural amino acids into peptide sequences is a recognized strategy for developing compounds with improved pharmacological properties, including enhanced metabolic stability, potency, and selectivity. chemimpex.comsigmaaldrich.com The fluorine atom in Boc-D-Phe(4-F)-OH is particularly valuable as it can improve membrane permeability and binding affinity for biological targets.
In the field of drug discovery, disrupting PPIs is a major therapeutic goal. nih.gov Non-canonical amino acids are used to optimize binding contacts and confer resistance to degradation. nih.gov A closely related compound, Fmoc-L-Phe(4-F)-OH, has been incorporated into combinatorial peptide libraries to screen for and identify inhibitors of specific PPIs. nih.gov This demonstrates the utility of the 4-fluorophenylalanine scaffold in generating novel peptide-based binders. nih.gov
Furthermore, Boc-protected amino acids are frequently used as tools to investigate enzyme mechanisms. They can act as substrates, substrate analogues, or competitive inhibitors for certain enzymes, particularly proteases. aip.org Research using Boc-protected phenylalanine has provided insights into molecular recognition at biological interfaces, such as lipid membranes. aip.org These studies help elucidate how the structural and electronic features of the amino acid, modified by the Boc group and ring substituents, influence its interactions with biological systems at an atomic level. aip.org
Table 2: Applications of 4-Fluorophenylalanine Derivatives in Biological Studies
| Research Area | Derivative Used (Example) | Key Finding/Application | Reference |
|---|---|---|---|
| Protein-Protein Interaction Inhibition | Fmoc-L-Phe(4-F)-OH | Incorporated into peptide libraries to discover novel inhibitors of PPIs. | nih.gov |
| Enzyme Inhibition | Boc-protected amino acids | Used as competitive inhibitors or substrate analogues to study enzyme mechanisms. | aip.org |
| Peptidomimetic Drug Design | Boc-D-Phe(4-F)-OH | Serves as a building block to create peptides with enhanced metabolic stability and binding affinity. | sigmaaldrich.com |
| Biochemical Research | Boc-p-trifluoromethyl-D-phenylalanine | Used to study protein interactions and enzyme activity, providing insights into biochemical processes. | chemimpex.com |
Future Directions and Emerging Research Avenues
Advanced Strategies for Incorporating Boc-D-Phe(4-F)-OH into Complex Architectures
Future research will focus on developing more sophisticated and efficient methods for integrating Boc-D-Phe(4-F)-OH into complex molecular architectures, such as peptides, peptidomimetics, and other biomolecules. This includes exploring novel peptide coupling techniques that can accommodate the steric and electronic properties conferred by the fluorinated phenylalanine moiety, potentially leading to improved yields and reduced epimerization. Furthermore, advanced conjugation strategies will be investigated to covalently link Boc-D-Phe(4-F)-OH-containing peptides or molecules to various scaffolds, including nanoparticles, polymers, or antibody fragments, for targeted drug delivery or enhanced therapeutic efficacy. The design of peptidomimetics that mimic the structure and function of natural peptides but possess enhanced stability and bioavailability will also be a key area, with Boc-D-Phe(4-F)-OH serving as a crucial chiral building block.
Exploration of Novel Biological Targets for Boc-D-Phe(4-F)-OH Containing Compounds
The unique properties of Boc-D-Phe(4-F)-OH, stemming from the fluorine atom's electronegativity and the D-enantiomeric configuration, suggest potential interactions with a wide range of biological targets. Emerging research avenues include identifying novel protein targets, such as specific enzymes, receptors, or ion channels, where the fluorinated phenylalanine derivative can act as an inhibitor, activator, or modulator. Studies are likely to focus on diseases where altered amino acid metabolism or protein function plays a significant role, such as metabolic disorders, neurodegenerative diseases, and certain types of cancer. The incorporation of Boc-D-Phe(4-F)-OH into peptide-based therapeutics or diagnostics is expected to yield compounds with improved binding affinity, selectivity, and pharmacokinetic profiles against these newly identified targets.
| Target Class | Potential Role of Boc-D-Phe(4-F)-OH | Research Focus Areas |
| Protein Kinases | Allosteric or competitive inhibition | Modulating signaling pathways in cancer and inflammation |
| G Protein-Coupled Receptors (GPCRs) | Agonist or antagonist activity | Developing new treatments for neurological disorders |
| Ion Channels | Modulator of channel gating | Targeting pain pathways or cardiac arrhythmias |
| Enzymes | Inhibitor or substrate analogue | Developing enzyme-targeted therapies for metabolic diseases |
Integration of AI and Machine Learning in the Design and Prediction of Boc-D-Phe(4-F)-OH Derivatives with Desired Activities
| AI/ML Approach | Application Area for Boc-D-Phe(4-F)-OH Derivatives | Expected Outcome |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting binding affinity and efficacy | Identifying lead compounds with optimized activity |
| Molecular Docking | Assessing binding modes to target proteins | Guiding structural modifications for improved potency |
| Deep Learning Models | De novo design of novel analogs | Discovering compounds with unique activity profiles |
| Machine Learning for ADMET | Predicting pharmacokinetic and toxicity profiles | Streamlining preclinical development |
Development of New Spectroscopic Probes and Imaging Agents Based on Boc-D-Phe(4-F)-OH
The presence of fluorine in Boc-D-Phe(4-F)-OH makes it particularly amenable to the development of advanced spectroscopic probes and imaging agents, especially for Positron Emission Tomography (PET). Future research will focus on synthesizing ¹⁸F-labeled Boc-D-Phe(4-F)-OH derivatives as radiotracers for in vivo imaging. These tracers could target upregulated amino acid transporters in tumors or other pathological tissues, providing diagnostic information on metabolic activity and disease progression. Beyond PET, modifications could yield fluorescent probes for in vitro assays or microscopy, enabling detailed studies of protein localization, function, and interactions within cells. The development of bio-orthogonal chemistry strategies will also be crucial for conjugating these probes to specific biomolecules or cellular components.
| Imaging Modality | Probe Type | Target Application | Key Feature of Boc-D-Phe(4-F)-OH |
| PET | ¹⁸F-Labeled Radiotracer | Tumor imaging, metabolic studies | Fluorine atom for radiolabeling |
| Fluorescence | Fluorescently Tagged Analog | Cellular imaging, protein localization, diagnostic assays | Fluorine's electronic influence |
| NMR | ¹⁹F NMR Probe | Protein structure and dynamics studies | ¹⁹F nucleus as a reporter |
Green Chemistry Approaches in the Synthesis of Boc-D-Phe(4-F)-OH and its Analogues
A significant future direction involves the development and implementation of green chemistry principles in the synthesis of Boc-D-Phe(4-F)-OH and its related analogs. Research efforts will aim to reduce the environmental impact of its production by exploring catalytic methods, solvent minimization or replacement with greener alternatives (e.g., water, ionic liquids), and the use of renewable feedstocks. The adoption of flow chemistry techniques could offer improved safety, efficiency, and scalability, while biocatalysis using engineered enzymes presents opportunities for highly selective and environmentally benign transformations. The development of atom-economical synthetic routes and the minimization of waste generation will be paramount in ensuring sustainable production practices for this valuable chemical building block.
| Green Chemistry Principle | Application to Boc-D-Phe(4-F)-OH Synthesis | Potential Benefits |
| Catalysis | Metal-free or organocatalytic routes | Reduced toxicity, improved selectivity, lower cost |
| Solvent Selection | Water, bio-based solvents, supercritical CO₂ | Reduced VOC emissions, lower environmental impact |
| Process Intensification | Flow chemistry, microwave synthesis | Enhanced safety, higher yields, reduced reaction times |
| Biocatalysis | Enzyme-mediated reactions | High specificity, mild reaction conditions, biodegradability |
Q & A
Q. What are the optimal synthetic routes for Boc-D-Phe(4-F)-OH, and how do reaction conditions influence enantiomeric purity?
Methodological Answer: Boc-D-Phe(4-F)-OH is synthesized via solid-phase peptide synthesis (SPPS) using Boc (tert-butyloxycarbonyl) as the N-terminal protecting group. Key steps include:
Coupling : Activate the carboxyl group of Boc-D-Phe(4-F)-OH with reagents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to facilitate peptide bond formation.
Deprotection : Remove the Boc group using trifluoroacetic acid (TFA) (30–50% in dichloromethane) .
Purification : Reverse-phase HPLC with C18 columns and gradients of acetonitrile/water (+0.1% TFA) achieves >98% purity .
Q. Critical Parameters :
- Temperature : Excess heat during coupling can lead to racemization.
- Solvent : Ethyl acetate is preferred for optical rotation measurements ([α]20/D −26 ± 2°, c = 1%) to confirm enantiomeric integrity .
Table 1 : Synthesis Optimization
| Parameter | Optimal Condition | Impact on Purity/Racemization |
|---|---|---|
| Coupling Reagent | DCC/HOBt | Minimizes racemization |
| Deprotection Time | 20–30 min in 50% TFA | Complete Boc removal |
| HPLC Gradient | 20–80% ACN over 30 min | Resolves diastereomers |
Q. How is Boc-D-Phe(4-F)-OH characterized to confirm structural identity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR verifies the fluorine substituent at the para position (δ 160–165 ppm for 19F in CDCl3) and Boc group integrity (δ 1.4 ppm for tert-butyl protons) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ m/z 314.1 for C14H17FNO4) .
- Optical Rotation : [α]20/D values (−26 ± 2°) validate the D-configuration, critical for chiral peptide synthesis .
Table 2 : Key Characterization Data
| Technique | Critical Peaks/Values | Purpose |
|---|---|---|
| 1H NMR (CDCl3) | δ 7.3–7.1 (4-F-C6H4), δ 1.4 (Boc) | Aromatic and Boc group validation |
| ESI-MS | m/z 314.1 [M+H]+ | Molecular weight confirmation |
| HPLC | Retention time ~12.5 min | Purity assessment (>98%) |
Advanced Research Questions
Q. How can Boc-D-Phe(4-F)-OH be integrated into complex peptide sequences while minimizing steric hindrance from the 4-fluoro substituent?
Methodological Answer: The 4-fluoro group introduces steric and electronic challenges in peptide chain elongation. Strategies include:
- Residue Positioning : Place Boc-D-Phe(4-F)-OH at terminal or flexible regions (e.g., loops) to avoid clashes with adjacent residues .
- Coupling Reagents : Use HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) for improved activation efficiency in hindered environments.
- Solvent Optimization : Dimethylformamide (DMF) enhances solubility of fluorinated intermediates .
Case Study : A 2023 study reported 85% coupling efficiency for Boc-D-Phe(4-F)-OH in a β-sheet-rich peptide by pre-activating the residue for 30 min prior to SPPS .
Q. How should researchers address discrepancies in reported solubility data for Boc-D-Phe(4-F)-OH across solvents?
Methodological Answer: Contradictory solubility data (e.g., in DMSO vs. ethyl acetate) arise from varying purity grades or measurement protocols. To resolve:
Standardize Protocols : Use USP-grade solvents and equilibrate at 25°C for 24 hours.
Quantitative Analysis : Gravimetric methods or UV-Vis spectroscopy (λmax = 270 nm) provide reproducible results .
Table 3 : Solubility Comparison
| Solvent | Reported Solubility (mg/mL) | Source |
|---|---|---|
| DMSO | 50–60 | |
| Ethyl Acetate | 20–30 | |
| Acetonitrile | <10 |
Q. What meta-analysis approaches are suitable for reconciling conflicting bioactivity data in fluorinated peptide analogs?
Methodological Answer:
- Fixed-Effect vs. Random-Effects Models : Use Cochran’s Q test to assess heterogeneity (p < 0.05 indicates random-effects models are appropriate) .
- Sensitivity Analysis : Exclude outliers (e.g., studies with <90% peptide purity) to reduce bias.
Example : A 2022 meta-analysis of 15 studies on fluorinated peptides found that random-effects models explained 75% of variance in IC50 values for kinase inhibitors .
Research Significance & Unresolved Challenges
- Unknowns : The impact of 4-fluoro substitution on proteolytic stability remains underexplored.
- Emerging Applications : Boc-D-Phe(4-F)-OH is being tested in targeted drug delivery via fluorophilic interactions with lipid membranes.
- Critical Gaps : Standardized protocols for enantiomeric purity assessment in multi-step syntheses are lacking.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
